molecular formula C22H22N4O5S B2670415 N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 950315-75-0

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2670415
CAS No.: 950315-75-0
M. Wt: 454.5
InChI Key: ZOYOAJHEVKKKMN-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a combination of furan, piperazine, thiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carbonyl chloride with piperazine to form a furan-piperazine intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is unique due to its combination of furan, piperazine, thiazole, and benzamide moieties, which confer specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-30-17-6-4-15(5-7-17)20(28)24-22-23-16(14-32-22)13-19(27)25-8-10-26(11-9-25)21(29)18-3-2-12-31-18/h2-7,12,14H,8-11,13H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYOAJHEVKKKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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